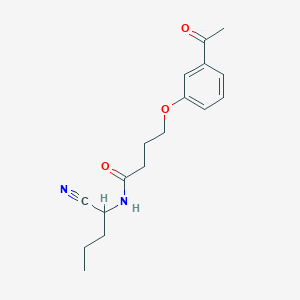
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide, commonly known as ACPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. ACPB is a member of the amide family and is synthesized through a multi-step process that involves the reaction of several chemical reagents.
科学的研究の応用
ACPB has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, ACPB has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, ACPB has been investigated for its potential use as a drug delivery vehicle due to its ability to form stable complexes with a variety of drugs. In material science, ACPB has been studied for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
作用機序
The exact mechanism of action of ACPB is not fully understood, but it is believed to act through the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. ACPB has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
ACPB has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. Additionally, ACPB has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting that it may have potential applications in the treatment of type 2 diabetes. ACPB has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
実験室実験の利点と制限
One of the main advantages of ACPB is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, ACPB has been shown to exhibit good stability and solubility, which makes it a suitable candidate for use in drug delivery applications. However, one of the main limitations of ACPB is its relatively low yield and purity, which can make it difficult to work with in large-scale experiments.
将来の方向性
There are several potential future directions for research on ACPB. One area of interest is the development of new pain medications based on ACPB, either as standalone drugs or as drug delivery vehicles. Additionally, further research is needed to fully understand the mechanism of action of ACPB and its potential applications in the treatment of type 2 diabetes and cancer. Finally, there is potential for further research into the use of ACPB as a polymer additive, particularly in the development of high-performance materials.
合成法
The synthesis of ACPB involves a multi-step process that begins with the reaction of 3-acetylphenol with butyryl chloride to produce 4-(3-acetylphenoxy)butyric acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 1-cyanobutane to produce ACPB. The yield of this process is typically around 50%, and the purity of the final product can be increased through recrystallization or other purification methods.
特性
IUPAC Name |
4-(3-acetylphenoxy)-N-(1-cyanobutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-6-15(12-18)19-17(21)9-5-10-22-16-8-4-7-14(11-16)13(2)20/h4,7-8,11,15H,3,5-6,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBCXPYCSGCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

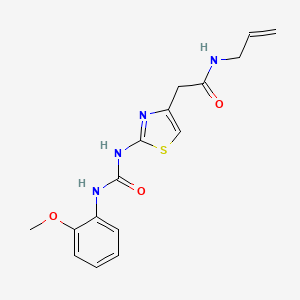

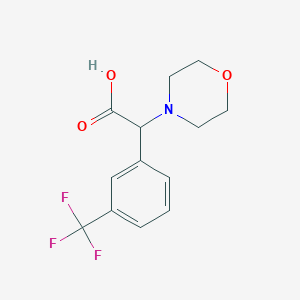
![4-(2-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2687327.png)
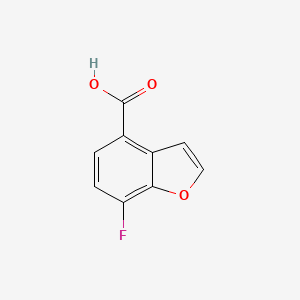
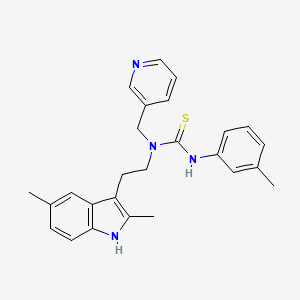
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2687331.png)
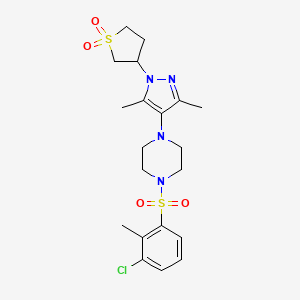
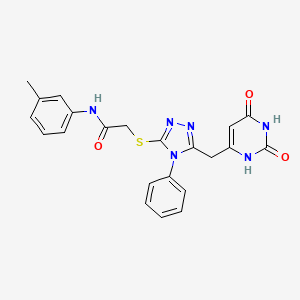
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)
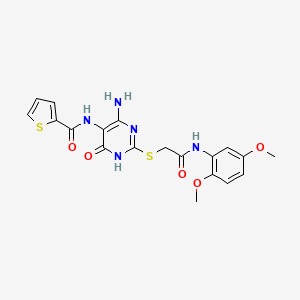

![3-[5-(3-hydroxypropyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]propan-1-ol](/img/structure/B2687345.png)